5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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Overview
Description
5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound with a molecular formula of C9H12N2O3 and a molecular weight of 196.21 g/mol . This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the reaction of substituted benzil and cyanoacetyl hydrazide in the presence of a nano catalyst such as Ce0.94Ca0.05Sr0.01O1.94 (CCSO) at 110°C for 24 minutes . This method is efficient and practical for producing the desired compound.
Industrial Production Methods
The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid, thereby reducing inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid: This compound shares a similar pyridazine core structure but differs in the substitution pattern, which can lead to different biological activities and chemical properties.
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid: Another related compound with phenyl substitutions, which may exhibit distinct pharmacological profiles compared to 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl groups at positions 5 and 6 enhance its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3,4-diethyl-6-oxo-1H-pyridazine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-5-6(4-2)10-11-8(12)7(5)9(13)14/h3-4H2,1-2H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJNOUNQHWSSIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NN=C1CC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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